molecular formula C29H35F3N2O3 B10762469 1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Cat. No.: B10762469
M. Wt: 516.6 g/mol
InChI Key: KIHYPELVXPAIDH-UHFFFAOYSA-N
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Description

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C29H35F3N2O3 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Biological Activity

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid, commonly known as Siponimod, is a synthetic compound that has garnered attention for its therapeutic potential, particularly in the treatment of multiple sclerosis (MS). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Siponimod has a complex chemical structure characterized by the following molecular formula: C29H35F3N2O3. Its structure features a trifluoromethyl group and an azetidine carboxylic acid moiety, which contribute to its pharmacological properties.

Siponimod acts primarily as a selective modulator of sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. By modulating these receptors, Siponimod influences lymphocyte trafficking and reduces the migration of immune cells into the central nervous system (CNS), thereby mitigating inflammatory responses associated with MS .

Biological Activity

The biological activity of Siponimod has been extensively studied in preclinical and clinical settings:

1. Clinical Efficacy

Siponimod has shown significant efficacy in clinical trials for patients with secondary progressive MS. In phase 2 clinical studies, it demonstrated a reduction in the progression of disability compared to placebo . The drug's ability to modulate immune responses has been linked to improved outcomes in relapsing forms of MS.

2. Safety Profile

The safety profile of Siponimod has been evaluated in various studies. Common adverse effects reported include headache, hypertension, and elevated liver enzymes. Serious adverse effects are relatively rare but can include infections due to immunosuppression .

Table 1: Summary of Key Research Studies on Siponimod

Study TypeFindingsReference
Phase 2 TrialReduced disability progression in secondary progressive MS patients
Safety AssessmentCommon side effects include headache and hypertension; serious infections noted
Mechanistic StudyModulates S1P receptors leading to reduced lymphocyte migration into CNS

Case Studies

A notable case study involved a cohort of patients with secondary progressive MS treated with Siponimod over a two-year period. The results indicated a statistically significant reduction in relapse rates and improved quality of life metrics compared to baseline assessments .

Properties

IUPAC Name

1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYPELVXPAIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.